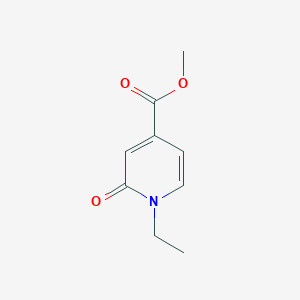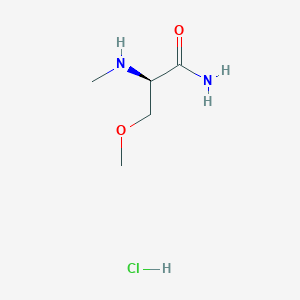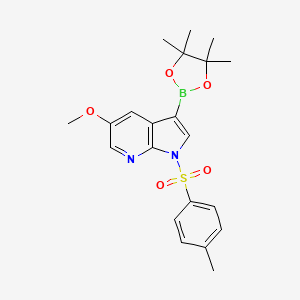
Tributyl(methyl)ammonium Dicyanamide
概要
説明
Tributyl(methyl)ammonium dicyanamide is a chemical compound with the molecular formula C15H30N4. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a colorless to light yellow or light orange clear liquid and is known for its high purity levels, often exceeding 98% .
科学的研究の応用
Tributyl(methyl)ammonium dicyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Safety and Hazards
When handling Tributyl(methyl)ammonium Dicyanamide, one should avoid getting it in eyes, on skin, or on clothing. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection. It’s also advised not to breathe dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and wear respiratory protection. Keep away from heat, sparks, open flames, and hot surfaces .
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(methyl)ammonium dicyanamide can be synthesized through a reaction involving tributyl(methyl)ammonium chloride and sodium dicyanamide. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Tributyl(methyl)ammonium dicyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions are more prevalent, where the dicyanamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce a variety of substituted ammonium compounds .
作用機序
The mechanism by which tributyl(methyl)ammonium dicyanamide exerts its effects is primarily through its interaction with various molecular targets. The dicyanamide group can participate in hydrogen bonding and electrostatic interactions, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and processes, making it a versatile compound in various applications .
類似化合物との比較
Similar Compounds
- Tributylammonium dicyanamide
- Tetrabutylammonium dicyanamide
- Trimethylammonium dicyanamide
Uniqueness
Tributyl(methyl)ammonium dicyanamide is unique due to its specific combination of the tributyl and methyl groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
特性
IUPAC Name |
cyanoiminomethylideneazanide;tributyl(methyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYCKRQZPVZFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262230-03-4 | |
| Record name | Tributyl(methyl)ammonium Dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Tributyl(methyl)ammonium Dicyanamide being part of a binary ionic liquid mixture exhibiting "regular solution" behavior. What does this mean in terms of the mixture's properties?
A1: When a binary mixture is classified as a "regular solution," it means that the interactions between the two components are primarily governed by their size and shape differences []. In simpler terms, the two components mix relatively well, and the mixture's properties, like enthalpy and volume, deviate from ideal behavior in a predictable manner. The research demonstrates this by observing positive excess volume (VE) and excess enthalpy (HE) values in the this compound and 1-ethyl-3-methylimidazolium dicyanamide mixture []. This positive deviation is further supported by the viscosity measurements, which align with the findings of positive HE []. Essentially, the mixture behaves predictably based on the individual components' properties, making it a "regular solution."
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)






![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)


